molecular formula C16H14N6O2 B8525672 2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)-

2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)-

Cat. No. B8525672
M. Wt: 322.32 g/mol
InChI Key: NDEKCXPPYOYMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)- is a useful research compound. Its molecular formula is C16H14N6O2 and its molecular weight is 322.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)-

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

4-amino-1-[(6-methylpyridin-3-yl)methyl]-6-(1,3-oxazol-2-yl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C16H14N6O2/c1-9-2-3-10(7-19-9)8-22-12-6-11(15-18-4-5-24-15)20-14(17)13(12)21-16(22)23/h2-7H,8H2,1H3,(H2,17,20)(H,21,23)

InChI Key

NDEKCXPPYOYMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2C3=CC(=NC(=C3NC2=O)N)C4=NC=CO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

CDI (272 mg) was added to a solution of N2,N2-dibenzyl-N4-(6-methyl-pyridin-3-ylmethyl)-6-oxazol-2-yl-pyridine-2,3,4-triamine (400 mg) in THF (10 ml). The solution was left to stir under N2 at 60° C. for 5 h. A further 3 equivalents of CDI (408 mg) were added and the reaction heated at reflux for 16 h. The reaction mixture was allowed to cool then concentrated in vacuo. The crude mixture was then dissolved in concentrated H2SO4 (5 ml) and left for 30 minutes at RT. The dark brown solution was added drop-wise onto crushed ice. The pH was adjusted to ˜8 by addition of a saturated solution of K2CO3 then the mixture was filtered. The solid obtained was washed with EtOAc (50 ml) then the organic and aqueous filtrates were transferred to a separating funnel. The layers were separated and the aqueous was re-extracted with EtOAc (50 ml). The organics were combined, dried (MgSO4) and evaporated to provide a gummy solid. This was triturated with Et2O and the solid collected by filtration and washed with Et2O, giving the title compound as an off-white solid (30 mg). 1H NMR (CDCl3, 400 MHz) □ 2.45 (s, 3H), 5.09 (s, 2H), 7.21-7.28 (m, 2H), 7.30 (s, 1H), 7.70 (dd, 1H), 7.95 (s, 1H), 8.42 (d, 1H). LCMS rt=2.29 m/z 323 [MH]+
Name
Quantity
272 mg
Type
reactant
Reaction Step One
Name
N2,N2-dibenzyl-N4-(6-methyl-pyridin-3-ylmethyl)-6-oxazol-2-yl-pyridine-2,3,4-triamine
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
408 mg
Type
reactant
Reaction Step Two

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